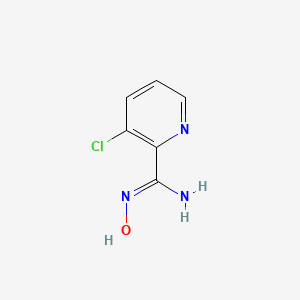

3-Chloro-N'-hydroxypyridine-2-carboximidamide

Description

3-Chloro-N'-hydroxypyridine-2-carboximidamide is a pyridinecarboximidamide derivative characterized by a pyridine ring substituted with a chlorine atom at position 3 and a hydroxylated amidine group at position 2. Its molecular formula is C₆H₅ClN₃O, with the canonical SMILES representation ClC1=CC(=NC(=NO)N)NC=C1 and InChIKey URCXQPIMGQBIHK-UHFFFAOYSA-N . This compound belongs to a class of molecules known for their versatile biological activities, including antimicrobial and antiviral properties, as well as applications in coordination chemistry . The hydroxyl group on the amidine moiety enhances its ability to participate in hydrogen bonding, influencing both its reactivity and crystalline packing .

Structurally, the compound’s nonplanar conformation arises from the twisted geometry of the C(NH₂)₂ group relative to the pyridine ring, which is consistent with related pyridinecarboximidamidate derivatives . Such structural features are critical for its interactions with biological targets, such as enzymes or nucleic acids, and for its role as an intermediate in synthesizing heterocyclic compounds like 1,2,4-oxadiazoles .

Properties

Molecular Formula |

C6H6ClN3O |

|---|---|

Molecular Weight |

171.58 g/mol |

IUPAC Name |

3-chloro-N'-hydroxypyridine-2-carboximidamide |

InChI |

InChI=1S/C6H6ClN3O/c7-4-2-1-3-9-5(4)6(8)10-11/h1-3,11H,(H2,8,10) |

InChI Key |

WRZIBYHGXHPRJT-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=C(N=C1)/C(=N/O)/N)Cl |

Canonical SMILES |

C1=CC(=C(N=C1)C(=NO)N)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Chloro-N’-hydroxypyridine-2-carboximidamide involves several steps. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by hydroxylation and amidation reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .

Chemical Reactions Analysis

3-Chloro-N’-hydroxypyridine-2-carboximidamide undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Chloro-N’-hydroxypyridine-2-carboximidamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-N’-hydroxypyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 3-Chloro-N'-hydroxypyridine-2-carboximidamide and related pyridine/benzene derivatives:

Structural and Functional Insights

Substituent Effects on Bioactivity: The chlorine atom in this compound enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets . The isopropyl group in the Z-isomer () increases lipophilicity, which may enhance membrane permeability but reduce solubility in aqueous environments.

Hydrogen Bonding and Crystal Packing :

- The hydroxylated amidine group in this compound enables intermolecular hydrogen bonding, as observed in its pyridinecarboximidamidate analogs . By contrast, the benzene derivative () forms centrosymmetric dimers via N–H⋯O interactions, a feature critical for stabilizing its crystal lattice.

Synthetic Utility: Compounds like this compound serve as intermediates for synthesizing 1,2,4-oxadiazoles, which exhibit anti-HIV activity . The bromo-chlorophenoxy derivative (), with its bulky substituents, may require specialized coupling reagents (e.g., acyl chlorides) for synthesis, as described in related carboxamide preparations .

Antimicrobial vs. Anticancer Potential: While the parent compound and its isopropyl analog () are linked to antibacterial activity , the dichloro-trifluoromethyl derivative () is hypothesized to target cancer-related pathways due to structural similarities to known kinase inhibitors.

Research Findings and Data

Antimicrobial Activity

- Pyridinecarboximidamide derivatives, including this compound, demonstrate broad-spectrum antibacterial activity against Gram-positive and Gram-negative strains, with MIC values ranging from 2–16 µg/mL .

- The isopropyl-substituted analog () shows reduced activity against E. coli (MIC = 32 µg/mL), suggesting that steric bulk may hinder target engagement .

Coordination Chemistry

- The hydroxylated amidine group acts as a bidentate ligand , forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes exhibit enhanced catalytic activity in oxidation reactions compared to free ligands .

Crystallographic Studies

- X-ray diffraction data for this compound analogs reveal twisted conformations (dihedral angles = 15–25° between pyridine and amidine planes), which optimize hydrogen-bonding networks .

Biological Activity

3-Chloro-N'-hydroxypyridine-2-carboximidamide is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including pharmacology and agriculture. This article provides an in-depth analysis of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring with a chlorine atom at the 3-position and a hydroxylamine functional group attached to the nitrogen of the carboximidamide. Its molecular formula is with a molecular weight of approximately 171.58 g/mol. The planar structure allows for strong intermolecular hydrogen bonding, enhancing its stability and reactivity in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The hydroxylamine moiety is believed to be crucial for its interactions with biological targets, potentially acting as a reactive site that facilitates binding to microbial enzymes.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Interaction with Biological Macromolecules

Studies have shown that this compound can form stable complexes with proteins and nucleic acids through hydrogen bonding and hydrophobic interactions. These interactions are essential for its potential roles in drug design and delivery systems, indicating its relevance in therapeutic applications.

Cancer Treatment Potential

A significant area of research involves the compound's potential as an anticancer agent . In vitro studies have demonstrated that derivatives of this compound can inhibit the activity of tankyrases, enzymes involved in cancer cell proliferation and survival. For instance, one study reported that certain derivatives exhibited IC50 values as low as 1.5 nM against TNKS-2, highlighting their potency .

Table 2: Inhibition of Tankyrases by Derivatives

Modulation of Indoleamine 2,3-Dioxygenase (IDO)

The compound has also been investigated for its ability to modulate IDO activity, which plays a critical role in immune response and tumor immunosuppression. Inhibition of IDO can enhance the effectiveness of cancer treatments by preventing tumor-induced immune tolerance .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including condensation reactions that yield several derivatives with altered biological activities or chemical properties.

Table 3: Structural Variants and Their Properties

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Chloro-N'-hydroxypyridine-3-carboximidamide | C6H6ClN3O | Similar structure; different substitution pattern |

| 3-(Ethanesulfonyl)-N'-hydroxypyridine-2-carboximidamide | C7H10ClN3O2 | Contains sulfonyl group; enhanced solubility |

| 4-Chloro-N'-hydroxypyridine-2-carboximidamide | C6H6ClN3O | Different chlorine position; potential variation in activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.